Cas no 2138069-69-7 (2-methyl-3-(3-methylcyclopentyl)oxypropane-1-sulfonyl chloride)

2-Methyl-3-(3-methylcyclopentyl)oxypropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring a methylcyclopentyl ether moiety and a reactive sulfonyl chloride group, enables selective functionalization in complex molecular frameworks. The compound is particularly valuable for introducing sulfonate esters or sulfonamides under controlled conditions. Its stability and reactivity balance make it suitable for multi-step synthetic routes. The methyl-substituted cyclopentyl group enhances steric control, improving regioselectivity in nucleophilic substitutions. This reagent is typically handled under anhydrous conditions due to its moisture sensitivity, ensuring consistent performance in demanding synthetic applications.
2-methyl-3-(3-methylcyclopentyl)oxypropane-1-sulfonyl chloride structure
2138069-69-7 structure
Product name:2-methyl-3-(3-methylcyclopentyl)oxypropane-1-sulfonyl chloride
CAS No:2138069-69-7
MF:C10H19ClO3S
MW:254.774061441422
CID:6301319
PubChem ID:165492228

2-methyl-3-(3-methylcyclopentyl)oxypropane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-3-(3-methylcyclopentyl)oxypropane-1-sulfonyl chloride
    • 2138069-69-7
    • 2-methyl-3-[(3-methylcyclopentyl)oxy]propane-1-sulfonyl chloride
    • EN300-1145195
    • Inchi: 1S/C10H19ClO3S/c1-8-3-4-10(5-8)14-6-9(2)7-15(11,12)13/h8-10H,3-7H2,1-2H3
    • InChI Key: MIFPLTFWCFMQAU-UHFFFAOYSA-N
    • SMILES: ClS(CC(C)COC1CCC(C)C1)(=O)=O

Computed Properties

  • Exact Mass: 254.0743433g/mol
  • Monoisotopic Mass: 254.0743433g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 51.8Ų

2-methyl-3-(3-methylcyclopentyl)oxypropane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1145195-0.1g
2-methyl-3-[(3-methylcyclopentyl)oxy]propane-1-sulfonyl chloride
2138069-69-7 95%
0.1g
$678.0 2023-10-25
Enamine
EN300-1145195-0.5g
2-methyl-3-[(3-methylcyclopentyl)oxy]propane-1-sulfonyl chloride
2138069-69-7 95%
0.5g
$739.0 2023-10-25
Enamine
EN300-1145195-10g
2-methyl-3-[(3-methylcyclopentyl)oxy]propane-1-sulfonyl chloride
2138069-69-7 95%
10g
$3315.0 2023-10-25
Enamine
EN300-1145195-5.0g
2-methyl-3-[(3-methylcyclopentyl)oxy]propane-1-sulfonyl chloride
2138069-69-7
5g
$3065.0 2023-06-09
Enamine
EN300-1145195-0.05g
2-methyl-3-[(3-methylcyclopentyl)oxy]propane-1-sulfonyl chloride
2138069-69-7 95%
0.05g
$647.0 2023-10-25
Enamine
EN300-1145195-1.0g
2-methyl-3-[(3-methylcyclopentyl)oxy]propane-1-sulfonyl chloride
2138069-69-7
1g
$1057.0 2023-06-09
Enamine
EN300-1145195-10.0g
2-methyl-3-[(3-methylcyclopentyl)oxy]propane-1-sulfonyl chloride
2138069-69-7
10g
$4545.0 2023-06-09
Enamine
EN300-1145195-1g
2-methyl-3-[(3-methylcyclopentyl)oxy]propane-1-sulfonyl chloride
2138069-69-7 95%
1g
$770.0 2023-10-25
Enamine
EN300-1145195-5g
2-methyl-3-[(3-methylcyclopentyl)oxy]propane-1-sulfonyl chloride
2138069-69-7 95%
5g
$2235.0 2023-10-25
Enamine
EN300-1145195-2.5g
2-methyl-3-[(3-methylcyclopentyl)oxy]propane-1-sulfonyl chloride
2138069-69-7 95%
2.5g
$1509.0 2023-10-25

Additional information on 2-methyl-3-(3-methylcyclopentyl)oxypropane-1-sulfonyl chloride

Comprehensive Overview of 2-methyl-3-(3-methylcyclopentyl)oxypropane-1-sulfonyl chloride (CAS No. 2138069-69-7)

The chemical compound 2-methyl-3-(3-methylcyclopentyl)oxypropane-1-sulfonyl chloride (CAS No. 2138069-69-7) is a specialized sulfonyl chloride derivative gaining attention in pharmaceutical and agrochemical research. With its unique molecular structure featuring a methylcyclopentyl ether linkage and a reactive sulfonyl chloride group, this compound serves as a versatile intermediate in organic synthesis. Researchers are increasingly exploring its potential in drug discovery, particularly for modifying bioactive molecules to enhance their pharmacokinetic properties.

In recent years, the demand for sulfonyl chloride derivatives like 2-methyl-3-(3-methylcyclopentyl)oxypropane-1-sulfonyl chloride has surged due to their role in creating sulfonamide-based compounds. These derivatives are crucial in developing new antibiotics, enzyme inhibitors, and materials with improved thermal stability. The compound's methylcyclopentyl moiety contributes to increased lipophilicity, making it valuable for optimizing drug candidates targeting membrane-bound proteins.

From an industrial perspective, CAS 2138069-69-7 is manufactured under strict quality control measures to ensure high purity for research applications. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to verify its structural integrity. The compound's stability under inert atmospheres and compatibility with common organic solvents like dichloromethane and THF make it practical for laboratory use.

Environmental and safety considerations for handling 2-methyl-3-(3-methylcyclopentyl)oxypropane-1-sulfonyl chloride align with standard laboratory protocols for reactive compounds. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) including gloves and eye protection is recommended during manipulation. Storage typically occurs at 2-8°C in amber glass containers to prevent moisture absorption and degradation.

The synthetic versatility of 2138069-69-7 makes it particularly valuable in parallel synthesis and combinatorial chemistry approaches. Its sulfonyl chloride functionality enables efficient coupling reactions with amines and alcohols, facilitating rapid generation of molecular libraries for high-throughput screening. This characteristic has positioned the compound as a valuable building block in fragment-based drug design strategies.

Emerging applications of 2-methyl-3-(3-methylcyclopentyl)oxypropane-1-sulfonyl chloride extend to material science, where researchers are investigating its potential as a modifier for polymer surfaces. The compound's ability to introduce sulfonate groups onto substrates may lead to developments in ion-exchange membranes or hydrophilic surface coatings. These applications align with current sustainability trends in material engineering.

Analytical characterization studies of CAS 2138069-69-7 reveal distinctive spectroscopic signatures that aid in quality control. The methylcyclopentyl protons appear as complex multiplets in the 1.0-2.5 ppm range in 1H NMR spectra, while the sulfonyl chloride group influences nearby methylene protons downfield. These spectral features provide reliable markers for compound identification and purity assessment.

In the context of green chemistry initiatives, synthetic protocols involving 2-methyl-3-(3-methylcyclopentyl)oxypropane-1-sulfonyl chloride are being optimized to minimize solvent waste and energy consumption. Researchers are exploring catalytic methods and continuous flow systems to improve the sustainability profile of transformations employing this reagent.

The commercial availability of 2138069-69-7 from specialty chemical suppliers has expanded in response to growing research demand. Current market analysis indicates steady price stability for this niche intermediate, with procurement lead times typically ranging from 2-4 weeks for custom quantities. Academic and industrial users can access technical datasheets detailing handling, storage, and compatibility information.

Future research directions for 2-methyl-3-(3-methylcyclopentyl)oxypropane-1-sulfonyl chloride may explore its utility in bioconjugation chemistry or as a precursor for novel heterocyclic systems. The compound's structural features suggest potential for creating constrained analogs in medicinal chemistry programs, particularly for targets requiring three-dimensional molecular diversity.

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